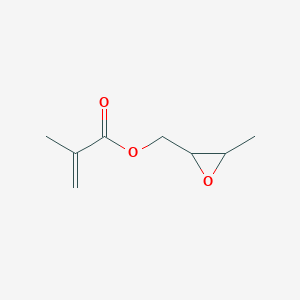
(3-Methyloxiran-2-yl)methyl 2-methylprop-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Methyloxiran-2-yl)methyl 2-methylprop-2-enoate is a chemical compound with the molecular formula C8H12O3. It is known for its unique structure, which includes an oxirane ring and a methylprop-2-enoate group. This compound is used in various chemical reactions and has applications in different scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Methyloxiran-2-yl)methyl 2-methylprop-2-enoate typically involves the reaction of 3-methyloxirane with 2-methylprop-2-enoic acid. The reaction is carried out under controlled conditions, often using a catalyst to facilitate the process. The reaction conditions include maintaining a specific temperature and pressure to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale chemical reactors. The process is optimized for high yield and purity, often using advanced techniques such as continuous flow reactors and automated control systems to monitor and adjust reaction parameters.
Chemical Reactions Analysis
Types of Reactions
(3-Methyloxiran-2-yl)methyl 2-methylprop-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into simpler molecules.
Substitution: The oxirane ring can undergo substitution reactions, where one of the atoms in the ring is replaced by another atom or group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Substitution reactions often require specific catalysts and solvents to proceed efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
(3-Methyloxiran-2-yl)methyl 2-methylprop-2-enoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of (3-Methyloxiran-2-yl)methyl 2-methylprop-2-enoate involves its interaction with specific molecular targets. The oxirane ring is highly reactive, allowing it to form covalent bonds with nucleophiles. This reactivity is exploited in various chemical reactions, where the compound acts as an intermediate or catalyst.
Comparison with Similar Compounds
Similar Compounds
(3-Methyloxiran-2-yl)methyl 2-methylprop-2-enoate: shares similarities with other oxirane-containing compounds, such as ethylene oxide and propylene oxide.
Methyl methacrylate: is another related compound, used in the production of polymers and resins.
Uniqueness
The uniqueness of this compound lies in its specific structure, which combines an oxirane ring with a methylprop-2-enoate group. This combination imparts unique reactivity and properties, making it valuable in various chemical and industrial applications.
Properties
CAS No. |
68212-07-7 |
|---|---|
Molecular Formula |
C8H12O3 |
Molecular Weight |
156.18 g/mol |
IUPAC Name |
(3-methyloxiran-2-yl)methyl 2-methylprop-2-enoate |
InChI |
InChI=1S/C8H12O3/c1-5(2)8(9)10-4-7-6(3)11-7/h6-7H,1,4H2,2-3H3 |
InChI Key |
UXDCSXDWLVYCQF-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(O1)COC(=O)C(=C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Iodothieno[2,3-d]pyrimidine](/img/structure/B14124922.png)
![4-[(8-oxo-6-thioxo-5,8-dihydro[1,3]dioxolo[4,5-g]quinazolin-7(6H)-yl)methyl]-N-(2-pyrrolidin-1-ylethyl)benzamide](/img/structure/B14124929.png)

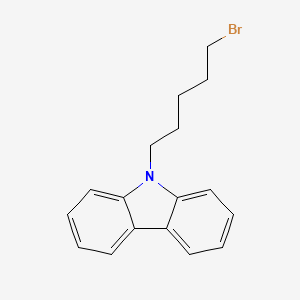
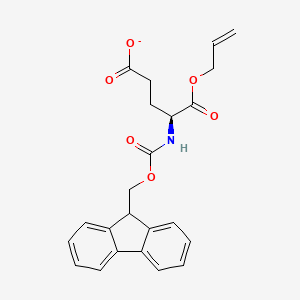
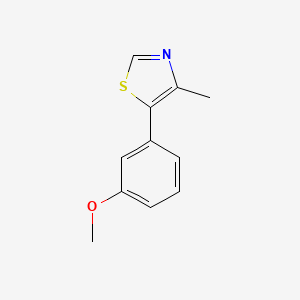
![[{2-[4-(4-Acetylphenyl)piperazin-1-yl]-2-oxoethyl}(4-methoxyphenyl)amino]acetic acid](/img/structure/B14124951.png)

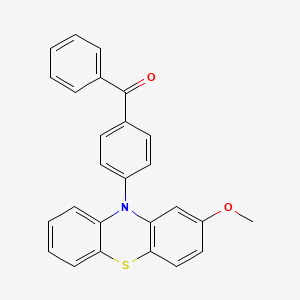
![N-(2-Aminophenyl)-2-benzo[b]thiophen-3-ylacetamide](/img/structure/B14124965.png)
![3-(tert-Butyl)-4'-methoxy-[1,1'-biphenyl]-4-ol](/img/structure/B14124967.png)

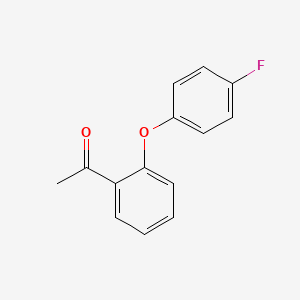
![N-(3-chloro-2-methylphenyl)-2-[3-(2-furylmethyl)-2,4-dioxo-3,4-dihydro[1]benzothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B14124986.png)
